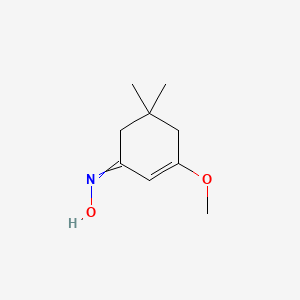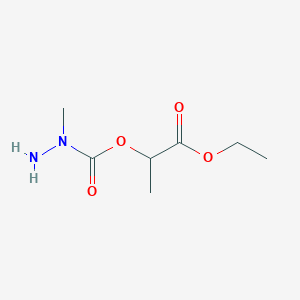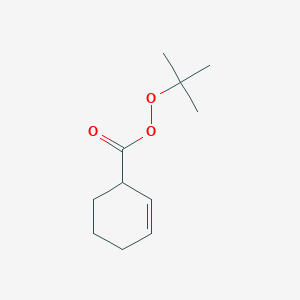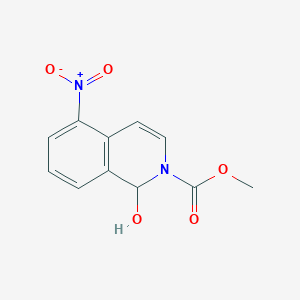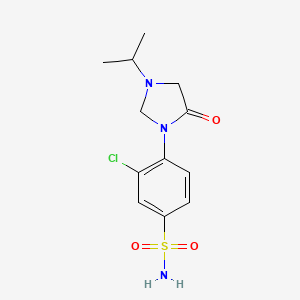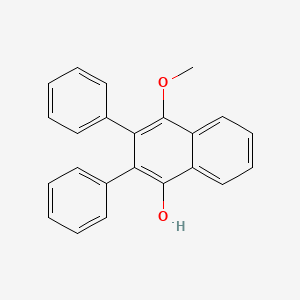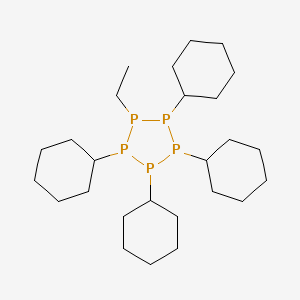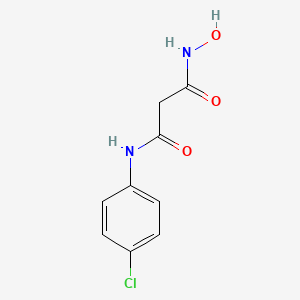
N-(4-Chlorophenyl)-N'-hydroxypropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N’-hydroxypropanediamide is an organic compound that features a chlorophenyl group attached to a hydroxypropanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-hydroxypropanediamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by hydroxylation. One common method involves the use of chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate N-(4-chlorophenyl)acetamide. This intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of N-(4-Chlorophenyl)-N’-hydroxypropanediamide may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction of 4-chloroaniline with chloroacetyl chloride: in the presence of a base to form N-(4-chlorophenyl)acetamide.
Hydroxylation of the intermediate: using an oxidizing agent like hydrogen peroxide.
Purification and crystallization: to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N’-hydroxypropanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-N’-hydroxypropanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N’-hydroxypropanediamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)acetamide: A precursor in the synthesis of N-(4-Chlorophenyl)-N’-hydroxypropanediamide.
N-(4-Chlorophenyl)-1,3,4-oxadiazole: Another compound with a chlorophenyl group, used for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
Uniqueness
N-(4-Chlorophenyl)-N’-hydroxypropanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
65050-99-9 |
|---|---|
Formule moléculaire |
C9H9ClN2O3 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N'-hydroxypropanediamide |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-3-7(4-2-6)11-8(13)5-9(14)12-15/h1-4,15H,5H2,(H,11,13)(H,12,14) |
Clé InChI |
AAPZWDGPZRLZPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC(=O)NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




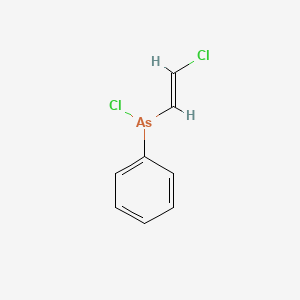
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
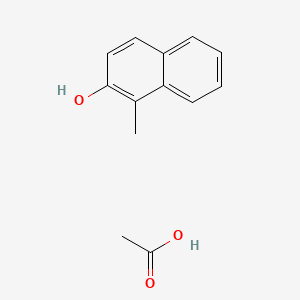
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)

